4-ETHYL-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE
Overview
Description
4-ETHYL-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of 4-ethylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . This reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of sulfonamides like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfinamides or thiols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
4-ETHYL-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biology: The compound is studied for its potential as an enzyme inhibitor, which can be useful in understanding biological pathways and developing new drugs.
Mechanism of Action
The mechanism of action of 4-ETHYL-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-phenylethyl)benzene-1-sulfonamide
- 4-Propyl-N-(2-phenylethyl)benzene-1-sulfonamide
- 4-Isopropyl-N-(2-phenylethyl)benzene-1-sulfonamide
Uniqueness
4-ETHYL-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE is unique due to its specific ethyl group substitution on the benzene ring. This substitution can influence the compound’s reactivity and binding affinity to molecular targets, making it distinct from other similar sulfonamides. The ethyl group can also affect the compound’s solubility and stability, which are important factors in its applications .
Properties
IUPAC Name |
4-ethyl-N-(2-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-14-8-10-16(11-9-14)20(18,19)17-13-12-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUGNQGIMICSGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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